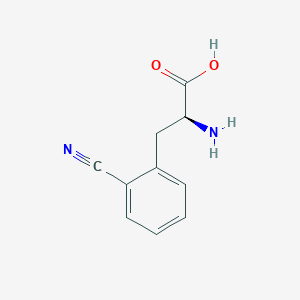

L-2-Cyanophenylalanine

描述

L-2-Cyanophenylalanine, with the chemical formula C11H11NO2, is an amino acid derivative that contains a cyanophenyl group attached to the alpha carbon of the phenylalanine molecule . This compound is a colorless or white solid powder that is insoluble in water but can be dissolved in organic solvents such as methanol, ethanol, and dimethyl glycol .

准备方法

The synthesis of L-2-Cyanophenylalanine typically involves a cyanation reaction. One specific method includes reacting phenylalanine with a cyano-containing reagent to form this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反应分析

L-2-Cyanophenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Chemical Applications

L-2-Cyanophenylalanine serves as a spectroscopic probe in various chemical studies. Its unique photophysical properties allow researchers to investigate protein structures and dynamics effectively. The cyanophenyl group facilitates Förster resonance energy transfer (FRET) and infrared (IR) spectroscopy, enabling detailed analysis of molecular interactions and conformational changes within proteins.

Table 1: Spectroscopic Properties of this compound

| Property | Value |

|---|---|

| Absorption Max (nm) | 280 |

| Emission Max (nm) | 320 |

| Quantum Yield | Variable (dependent on environment) |

Biological Applications

In biological research, this compound is incorporated into proteins to study crucial interactions such as protein-protein interactions, folding processes, and conformational dynamics. It has been particularly useful in the study of antimicrobial peptides like LL-37, where it aids in understanding the peptide's oligomerization and interaction with membranes.

Case Study: Antimicrobial Peptides

A study compared the folding and self-assembly of LL-37 with its rhesus monkey analogue RL-37 using this compound as a probe. The findings revealed that LL-37 forms oligomers with distinct structural characteristics that affect its antimicrobial activity .

Medical Applications

This compound has potential applications in medical diagnostics . It can act as a chelator for radionuclides, enhancing imaging techniques used in diagnostic procedures. Its incorporation into peptides allows for enhanced fluorescence imaging, which is crucial for visualizing biological processes at the molecular level.

Table 2: Medical Applications of this compound

| Application | Description |

|---|---|

| Radionuclide Chelation | Used in imaging for cancer diagnostics |

| Fluorescent Probes | Enhances visualization of protein interactions |

Industrial Applications

In industrial settings, this compound is utilized as a building block in the synthesis of bioactive molecules. Its properties make it suitable for developing new materials in organic synthesis, particularly in creating compounds with specific optical or electronic characteristics.

作用机制

The mechanism of action of L-2-Cyanophenylalanine involves its incorporation into proteins, where it acts as a spectroscopic probe. The cyanophenyl group can participate in Förster resonance energy transfer (FRET) and infrared (IR) spectroscopy, allowing researchers to study protein dynamics and interactions at a molecular level . The compound’s unique photophysical properties enable it to report on the local solvent environment and detect pH changes in biological systems .

相似化合物的比较

L-2-Cyanophenylalanine is unique due to its cyanophenyl group, which imparts distinct photophysical properties. Similar compounds include:

4-Cyanophenylalanine: Another cyanophenylalanine derivative used in spectroscopic studies.

3-Cyanophenylalanine: Similar to 2-cyanophenylalanine, it has comparable spectral features and can be used interchangeably in certain applications.

Phenylalanine: The parent compound, which lacks the cyanophenyl group and thus does not have the same spectroscopic properties.

These compounds share some similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

生物活性

L-2-Cyanophenylalanine (L-2-CN) is a non-canonical amino acid that has gained attention in biochemical research due to its unique structural properties and biological activities. As a derivative of phenylalanine, the introduction of a cyano group at the para position enhances its utility in various biophysical studies, particularly in the understanding of protein structure and dynamics. This article delves into the biological activity of L-2-CN, highlighting its applications in protein labeling, fluorescence studies, and enzyme interactions.

1. Protein Labeling and Fluorescence Studies

L-2-CN serves as a powerful fluorescent probe for studying protein conformation and dynamics. Its incorporation into proteins allows researchers to utilize Förster Resonant Energy Transfer (FRET) techniques, which are essential for monitoring conformational changes in proteins.

- FRET Applications : L-2-CN can be paired with thioamide groups to create minimally perturbing FRET pairs. This method has been successfully applied to study the conformational dynamics of proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease .

- Fluorescence Properties : The fluorescence intensity of L-2-CN is influenced by its environment, particularly through hydrogen bonding interactions with surrounding amino acids. Studies have shown that certain side chains can quench its fluorescence, providing insights into protein folding and interactions .

2. Structural Insights into Peptide Behavior

Research utilizing L-2-CN has revealed significant insights into the structural behavior of antimicrobial peptides (AMPs). For instance, studies on the human cathelicidin LL-37 demonstrated that replacing phenylalanine residues with L-2-CN allowed for detailed analysis of oligomerization and membrane interactions.

- Oligomerization Studies : LL-37 forms oligomers that interact differently with biological membranes compared to its rhesus monkey counterpart RL-37. The use of L-2-CN as a probe helped elucidate the mechanisms by which these peptides permeabilize bacterial membranes .

3. Enzyme Interaction Studies

L-2-CN has also been explored as a substrate or inhibitor in enzyme activity studies. Its structural similarity to natural amino acids allows it to participate in enzymatic reactions, providing valuable data on enzyme selectivity and catalytic mechanisms.

Table 1: Summary of Biological Activities of this compound

Case Study 1: FRET Analysis in α-Synuclein

In a study examining α-synuclein, researchers incorporated L-2-CN through unnatural amino acid mutagenesis. This approach allowed for real-time monitoring of conformational changes during aggregation processes associated with Parkinson's disease. The findings highlighted how specific interactions influenced aggregation pathways, demonstrating the utility of L-2-CN in disease-related research .

Case Study 2: Antimicrobial Peptide LL-37

The investigation into LL-37 utilized L-2-CN to replace phenylalanine residues, revealing differences in oligomerization behavior compared to RL-37. The study concluded that LL-37 could form distinct structures that facilitate membrane permeabilization, showcasing the importance of structural dynamics in antimicrobial action .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing L-2-Cyanophenylalanine in academic laboratories?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with cyanophenyl groups introduced via post-synthetic modification. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D experiments) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). For reproducibility, experimental sections must detail reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., reverse-phase HPLC gradients) . Known compounds should reference prior literature, while novel derivatives require full spectroscopic data in supporting information .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?

- Methodological Answer : Impurity profiling combines HPLC with mass spectrometry (LC-MS) to detect byproducts (e.g., de-cyanated analogs). Purity thresholds (>95%) are validated via ultraviolet-visible (UV-Vis) spectroscopy at λ_max ≈ 270 nm (characteristic of cyanophenyl absorption). For chiral purity, circular dichroism (CD) or chiral HPLC columns are essential to confirm the L-configuration .

Q. What are the recommended storage conditions and stability profiles for this compound in aqueous and solid states?

- Methodological Answer : Store lyophilized solids at -20°C under argon to prevent hydrolysis of the nitrile group. In aqueous buffers (pH 7.4), stability studies using ¹H NMR over 24–72 hours are advised to assess degradation. Avoid prolonged exposure to light due to potential photolytic side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Conflicting NMR peaks may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR to identify dynamic processes, or compare data across solvents (DMSO-d6 vs. CDCl₃). For ambiguous assignments, density functional theory (DFT) calculations can predict chemical shifts and validate experimental results . Cross-referencing with X-ray crystallography data (if available) provides structural corroboration .

Q. What strategies optimize the incorporation of this compound into peptide sequences without side-chain reactivity interference?

- Methodological Answer : The nitrile group’s electrophilicity requires protection during SPPS (e.g., using tert-butyloxycarbonyl (Boc) groups). Post-cleavage deprotection with trifluoroacetic acid (TFA) must be monitored via LC-MS to avoid over-acidification. For enzymatic ligation, evaluate compatibility with proteases (e.g., trypsin) using kinetic assays .

Q. How do structural analogs like L-4-Cyanophenylalanine differ in photophysical properties, and what implications does this have for fluorescence-based studies?

- Methodological Answer : The ortho-substitution in this compound reduces conjugation compared to para-substituted analogs, leading to blue-shifted fluorescence (Δλ ≈ 20 nm). Time-resolved fluorescence spectroscopy quantifies Stokes shifts and quantum yields, critical for designing Förster resonance energy transfer (FRET) probes. Comparative studies should include solvent polarity effects and pH-dependent emission profiles .

Q. What computational models predict the metabolic stability of this compound in mammalian systems?

- Methodological Answer : Molecular dynamics (MD) simulations with cytochrome P450 enzymes identify potential metabolic hotspots (e.g., nitrile hydrolysis to amides). Pair with in vitro assays using liver microsomes to quantify half-life (t₁/₂) and metabolite formation (LC-MS/MS). Validate predictions with in vivo pharmacokinetic studies in rodent models .

Q. Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported bioactivity data for this compound-containing peptides?

- Methodological Answer : Variability in cell-based assays (e.g., IC₅₀ values) often stems from differences in cell lines or assay conditions. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) and include positive/negative controls (e.g., wild-type peptides). Meta-analyses of published data with statistical weighting (e.g., random-effects models) can identify consensus trends .

Q. What experimental controls are essential when studying this compound’s role in protein folding kinetics?

- Methodological Answer : Use stopped-flow fluorescence with wild-type phenylalanine as a baseline. Include chelating agents (e.g., EDTA) to rule out metal-ion-mediated effects. Replicate folding experiments under denaturing (urea gradient) vs. native conditions to isolate nitrile-specific interactions .

Q. Research Design and Innovation

Q. How can this compound be integrated into click chemistry for site-specific protein labeling?

- Methodological Answer : The nitrile group can participate in copper-free strain-promoted alkyne-nitrile cycloadditions. Optimize reaction pH (8.5–9.0) and use tetrazine derivatives as coupling partners. Monitor labeling efficiency via SDS-PAGE with in-gel fluorescence imaging .

Q. What in silico tools aid in designing this compound-based inhibitors for enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) predict inhibitor-enzyme interactions. Validate with mutagenesis studies targeting predicted binding residues (e.g., catalytic triads). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

属性

IUPAC Name |

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375804 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-42-5 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。